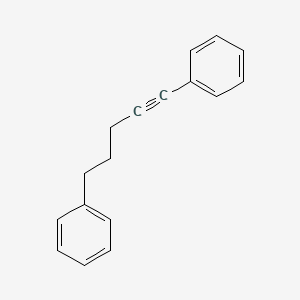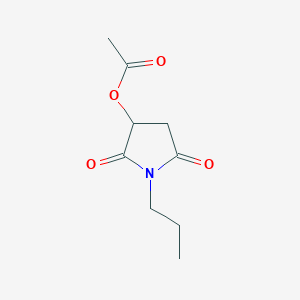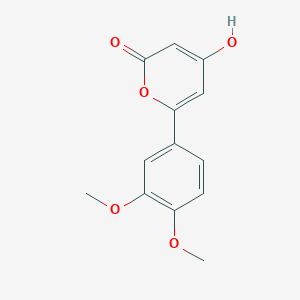
Benzene, 1,1'-(1-pentyne-1,5-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1-pentyne-1,5-diyl)bis-: is an organic compound with the molecular formula C17H18. It is characterized by the presence of two benzene rings connected by a 1-pentyne-1,5-diyl linker. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-pentyne-1,5-diyl)bis- typically involves the coupling of benzene derivatives with alkyne precursors. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(1-pentyne-1,5-diyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne linker to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne linker.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1-pentyne-1,5-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies of molecular interactions and binding affinities.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or therapeutic agents, is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1-pentyne-1,5-diyl)bis- involves its interaction with molecular targets through its alkyne and benzene moieties. The alkyne linker can participate in cycloaddition reactions, while the benzene rings can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: This compound has a similar structure but with a butadiyne linker instead of a pentyne linker.
Benzene, 1,1’-(1,4-pentadiyne-1,5-diyl)bis-: This compound features a pentadiyne linker, differing from the pentyne linker in the target compound.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: This compound has a butyne linker, which is shorter than the pentyne linker.
Uniqueness
Benzene, 1,1’-(1-pentyne-1,5-diyl)bis- is unique due to its specific pentyne linker, which imparts distinct chemical and physical properties compared to its analogs. The length and flexibility of the pentyne linker can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
173410-08-7 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
5-phenylpent-1-ynylbenzene |
InChI |
InChI=1S/C17H16/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8,14H2 |
Clave InChI |
FSJAIEMBUUFEEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)

![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)

![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)

![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)

![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)


![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)

